Ciprofloxacin-d8, Hydrochloride

Description

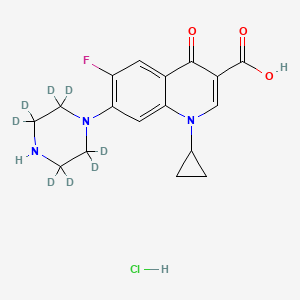

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIOSKKIYDRIQ-JCYLEXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678689 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216659-54-9 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ciprofloxacin-d8, Hydrochloride: Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1] In the realm of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2] Ciprofloxacin-d8, Hydrochloride, a stable isotope-labeled analog of ciprofloxacin, serves as an invaluable tool in these analytical endeavors. The strategic incorporation of eight deuterium atoms onto the piperazine moiety provides a mass shift that allows it to be distinguished from the unlabeled drug in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties.[3] This makes it an ideal internal standard, ensuring high accuracy and precision by compensating for variations during sample preparation and analysis.[2][3]

This technical guide provides a comprehensive overview of the chemical properties, structure, proposed synthesis, and a detailed experimental protocol for the application of Ciprofloxacin-d8, Hydrochloride in modern bioanalytical workflows.

Chemical Properties and Structure

Ciprofloxacin-d8, Hydrochloride is the deuterated form of ciprofloxacin hydrochloride, where eight hydrogen atoms on the piperazine ring are replaced with deuterium.[1] This isotopic substitution is key to its function as an internal standard in quantitative analysis.[4]

Physicochemical Data

The fundamental physicochemical properties of Ciprofloxacin-d8, Hydrochloride are summarized in the table below. While some specific experimental values for the deuterated form are not extensively published, they are expected to be nearly identical to the non-deuterated compound due to the nature of isotopic substitution.

| Property | Value | Source(s) |

| Chemical Name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid, monohydrochloride | [1] |

| CAS Number | 1216659-54-9 | [1][5] |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₃ · HCl | [1] |

| Molecular Weight | 375.85 g/mol (anhydrous basis) | [5] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [1] |

| Appearance | Pale yellow solid | [6] |

| Solubility | Slightly soluble in water and methanol. | [1][6] |

| Melting Point | >300°C (decomposes) | [6] |

| Storage | Recommended at -20°C for long-term storage. | [6] |

Chemical Structure

The molecular structure of Ciprofloxacin-d8, Hydrochloride is characterized by a quinolone core, a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a carboxylic acid at C-3, and a deuterated piperazine ring at the C-7 position. The hydrochloride salt enhances the compound's stability and solubility.

Caption: Chemical structure of Ciprofloxacin-d8, Hydrochloride.

Proposed Synthesis of Ciprofloxacin-d8, Hydrochloride

The proposed synthesis involves the nucleophilic substitution reaction between 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and piperazine-d8.

Caption: Proposed synthetic workflow for Ciprofloxacin-d8, Hydrochloride.

Disclaimer: This proposed synthesis is based on established chemical principles for analogous non-deuterated compounds. Researchers should perform appropriate optimization and characterization of all intermediates and the final product.

Application in Bioanalytical Methods: An Experimental Protocol

Ciprofloxacin-d8, Hydrochloride is predominantly used as an internal standard for the quantification of ciprofloxacin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Its purpose is to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.[2]

The following is a detailed experimental protocol for the quantification of ciprofloxacin in human plasma.

Materials and Reagents

-

Ciprofloxacin reference standard

-

Ciprofloxacin-d8, Hydrochloride internal standard (IS)

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Drug-free human plasma

Preparation of Stock and Working Solutions

-

Ciprofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ciprofloxacin reference standard in methanol.

-

Ciprofloxacin-d8, Hydrochloride (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ciprofloxacin-d8, Hydrochloride in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of ciprofloxacin by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve.

-

Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration appropriate for the assay.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube, add 50 µL of the corresponding plasma sample (blank, standard, QC, or unknown).

-

Add 150 µL of the working IS solution (in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.

-

Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte and IS, then return to initial conditions for re-equilibration. |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ciprofloxacin: m/z 332.1 → 231.1 Ciprofloxacin-d8: m/z 340.1 → 236.1 |

Note: The specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer. The transitions provided are commonly cited in the literature.[7]

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (ciprofloxacin) to the internal standard (Ciprofloxacin-d8) for each sample. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of ciprofloxacin in the QC and unknown samples are then determined from this calibration curve.

Conclusion

Ciprofloxacin-d8, Hydrochloride is an essential tool for the accurate and precise quantification of ciprofloxacin in biological matrices. Its chemical and physical properties are nearly identical to the parent drug, with the key difference being the mass shift due to deuterium labeling, making it an ideal internal standard for LC-MS/MS analysis. The proposed synthesis and the detailed bioanalytical protocol provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this stable isotope-labeled compound in their studies. The robust and reliable data generated using Ciprofloxacin-d8, Hydrochloride as an internal standard are critical for advancing our understanding of the pharmacokinetics of ciprofloxacin and for ensuring its safe and effective use in clinical practice.

References

-

Axios Research. Ciprofloxacin-d8 HCl - CAS - 1216659-54-9. [Link]

-

PubChem - NIH. Ciprofloxacin. [Link]

-

ResearchGate. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidney. [Link]

-

Analytical Methods (RSC Publishing). LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. [Link]

-

Impact Factor. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. [Link]

-

PubChem - NIH. Ciprofloxacin-d8. [Link]

- Google Patents. Preparation method of ciprofloxacin hydrochloride.

-

RJPT. Analytical Methods of Ciprofloxacin and its Combinations Review. [Link]

Sources

- 1. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Ciprofloxacin-d8, Hydrochloride

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of Ciprofloxacin-d8, Hydrochloride (C₁₇H₁₀D₈FN₃O₃·HCl). This deuterated analog of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin, is an indispensable tool in modern bioanalytical chemistry. Its primary application is as an internal standard for the highly accurate quantification of ciprofloxacin in biological matrices using mass spectrometry-based methods. The strategic incorporation of eight deuterium atoms onto the piperazine moiety provides a distinct mass shift, ensuring precise differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

The Rationale for Deuteration: Enhancing Bioanalytical Accuracy

In pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, the accurate measurement of drug concentrations in complex biological fluids like plasma or urine is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. The principle of stable isotope dilution analysis, employing a deuterated internal standard like Ciprofloxacin-d8, is central to achieving the highest levels of accuracy and precision.

The deuterated standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. Because Ciprofloxacin-d8 is chemically identical to ciprofloxacin, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. By measuring the ratio of the analyte to the internal standard, any experimental variability is effectively normalized, leading to highly reliable quantification.

Strategic Synthesis of Ciprofloxacin-d8

The synthesis of Ciprofloxacin-d8 mirrors the well-established synthetic routes for unlabeled ciprofloxacin, with the critical modification of substituting a deuterated precursor. The most direct and widely adopted strategy involves the nucleophilic aromatic substitution (SNAr) reaction between the core quinolone structure and deuterated piperazine.

The overall synthetic transformation is the coupling of 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine-d8, followed by conversion to the hydrochloride salt.

Diagram of the Synthetic Pathway

Caption: Synthetic route for Ciprofloxacin-d8, Hydrochloride.

Step-by-Step Synthetic Protocol

This protocol is adapted from established methods for the synthesis of ciprofloxacin and its analogs.

Step 1: Nucleophilic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Deuterated Reagent: Add piperazine-d8 (≥98% isotopic purity, approximately 4.0 equivalents) to the solution. The use of an excess of piperazine-d8 drives the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to approximately 90-120°C. The progress of the reaction should be monitored by a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude Ciprofloxacin-d8 can be precipitated by carefully adding the reaction mixture to ice water.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with water to remove excess piperazine and DMSO, and then washed with a non-polar solvent like acetone or hexane to aid in drying. The resulting solid is crude Ciprofloxacin-d8 free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Suspend the crude Ciprofloxacin-d8 in water or an ethanol-water mixture.

-

Acidification: While stirring, add a stoichiometric amount of hydrochloric acid (e.g., 4M HCl in dioxane or an aqueous solution) to adjust the pH to approximately 2-4. This protonates the basic piperazine nitrogen, forming the hydrochloride salt.

-

Isolation: The Ciprofloxacin-d8, Hydrochloride salt, which is generally less soluble under these conditions, will precipitate. The solid can be isolated by filtration and washed with a small amount of cold ethanol or acetone.

Purification: Achieving High Purity and Isotopic Enrichment

Purification is a critical step to ensure that the final product is free from chemical and isotopic impurities, making it suitable for use as an analytical standard. Recrystallization is the most common and effective method for purifying Ciprofloxacin-d8, Hydrochloride.

Diagram of the Purification Workflow

Caption: Workflow for the purification of Ciprofloxacin-d8, HCl.

Step-by-Step Purification Protocol

This protocol is based on a patented method for purifying ciprofloxacin hydrochloride.

-

Solvent Selection: Prepare a solvent mixture of 68-72% ethanol in water. This specific composition has been shown to be effective for dissolving the hydrochloride salt at elevated temperatures while allowing for good recovery upon cooling.

-

Dissolution: Add the crude Ciprofloxacin-d8, Hydrochloride to the ethanol-water mixture in a flask. Heat the mixture to approximately 60-65°C with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Stir for a short period (e.g., 15-25 minutes).

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any other insoluble impurities. This step is crucial to prevent premature crystallization on the filter.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of Ciprofloxacin-d8, Hydrochloride decreases, leading to the formation of pure crystals. The cooling can be continued in an ice bath to maximize the yield.

-

Isolation and Washing: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of the cold 68-72% ethanol-water solvent, followed by a wash with cold ethanol to facilitate drying.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-65°C) to remove any residual solvent.

Analytical Characterization for Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final Ciprofloxacin-d8, Hydrochloride product.

| Parameter | Analytical Method | Purpose | Acceptance Criteria |

| Identity | ¹H NMR, ¹³C NMR, 2H NMR | Confirms the chemical structure and the specific positions of deuterium labeling. | Spectrum conforms to the reference standard for Ciprofloxacin, with the absence of signals corresponding to the deuterated positions in ¹H NMR. |

| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | Determines the isotopic enrichment and distribution (d0 to d8). | Isotopic enrichment ≥98%; Chemical Purity (d8 form) >99%. |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the main compound and detects any chemical impurities. | Purity ≥98% (by area normalization). |

| Residual Solvents | Gas Chromatography (GC) | Quantifies any remaining solvents from the synthesis and purification process. | Conforms to ICH guidelines. |

Exemplary HPLC Method for Purity Analysis

The following method is a representative example for assessing the chemical purity of Ciprofloxacin-d8, Hydrochloride.

| HPLC Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0 with triethylamine) and acetonitrile. |

| Flow Rate | 0.7 - 1.5 mL/min |

| Detection | UV at 278 nm |

| Column Temperature | 35°C |

| Injection Volume | 10 - 20 µL |

Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry with electrospray ionization (ESI) in positive mode is the definitive technique for confirming the isotopic enrichment of Ciprofloxacin-d8. The analysis will show a molecular ion [M+H]⁺ at m/z 340.1, corresponding to the d8 isotopologue, which is 8 daltons higher than the unlabeled ciprofloxacin (m/z 332.1). Tandem MS (MS/MS) can be used to confirm that the deuterium labels are located on the piperazine ring by analyzing the fragmentation pattern.

Conclusion

The synthesis and purification of Ciprofloxacin-d8, Hydrochloride are critical processes for producing a high-quality internal standard essential for accurate bioanalytical studies. The synthetic route, leveraging the established chemistry of fluoroquinolones, is robust and efficient. Subsequent purification by recrystallization ensures the removal of process-related impurities. The final product's quality is guaranteed through a suite of analytical techniques, including HPLC for chemical purity and mass spectrometry for isotopic enrichment, ensuring its suitability for demanding applications in drug development and clinical research.

References

-

Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]

-

Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Ciprofloxacin: A Two Step Process. Retrieved from [Link]

-

PubMed. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of a 1.875 mM ciprofloxacin in D2O (400 MHz, 300 K). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-cyclopropyl-6-fluoro-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydriodide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof.

-

ResearchGate. (n.d.). The four MS/MS spectra of ciprofloxacin of 200 ng/mL at different collision energies. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of ciprofloxacin obtained by LC-MS/MS. Retrieved from [Link]

-

Scilit. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Retrieved from [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

jfas.info. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Retrieved from [Link]

-

DSpace@MIT. (2017). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing purified ciprofloxacin.

-

National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 93107-08-5,1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) - LookChem. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. Retrieved from [Link]

-

MDPI. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Retrieved from [Link]

- Google Patents. (n.d.). Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof.

-

ResearchGate. (n.d.). 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

A Senior Application Scientist's Guide to the Certificate of Analysis for Ciprofloxacin-d8, Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Label—The Criticality of a Validated Standard

In the precise world of pharmaceutical research and development, the purity and identity of a chemical standard are not mere details; they are the bedrock upon which reliable, reproducible, and ultimately approvable data is built. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a subject of extensive study, from pharmacokinetics to antimicrobial resistance.[1][2] To accurately quantify Ciprofloxacin in complex biological matrices, scientists rely on a powerful analytical technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The gold standard for this application is the use of a stable isotope-labeled (SIL) internal standard, with Ciprofloxacin-d8, Hydrochloride being a prime example.[3][4]

This guide provides an in-depth deconstruction of the Certificate of Analysis (CoA) for Ciprofloxacin-d8, Hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple recitation of specifications and delve into the causality behind the analytical choices, the interpretation of the data, and the practical implications for your research. A CoA is not just a guarantee of quality; it is a detailed scientific report that, when properly understood, empowers the end-user to generate data of the highest integrity.

Section 1: The Anatomy of a Certificate of Analysis

A Certificate of Analysis is a formal document ensuring that a specific batch of a product meets a stringent set of quality criteria.[5] It is the primary link between the manufacturer's quality control and the scientist's bench. Before delving into the analytical tests, it's crucial to understand the foundational data presented.

-

Product Information: Includes the precise chemical name (e.g., 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-d8-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride), CAS Number, Lot/Batch Number, and molecular formula. The Lot Number is particularly critical as it links the physical vial in your hand to this specific set of analytical results.

-

Physical Properties: Details such as appearance (e.g., White to light yellow powder), and solubility provide initial, tangible checks for the user.[5]

-

Storage and Expiry: Recommendations for storage conditions are vital for maintaining the compound's long-term stability. The expiration date indicates the time frame during which the manufacturer guarantees the product meets its specifications.

The following diagram illustrates the logical flow of a CoA, where multiple orthogonal analytical techniques converge to provide a comprehensive quality assessment.

Caption: Logical flow of a Certificate of Analysis.

Section 2: Deciphering Core Analytical Tests—The Science Behind the Specifications

This section breaks down the key analytical tests you will find on a CoA for Ciprofloxacin-d8, HCl, explaining the purpose, methodology, and interpretation of each.

Identity and Structural Confirmation

Purpose: To unequivocally confirm that the compound's chemical structure is correct and that the deuterium labels are present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation.[6]

-

¹H-NMR (Proton NMR): This is the first line of defense. The spectrum of Ciprofloxacin-d8 will be conspicuously different from its non-labeled counterpart. The protons on the piperazine ring are replaced by deuterium, leading to the absence of their corresponding signals in the ¹H-NMR spectrum. This absence is the primary confirmation of successful deuteration.

-

Causality: Deuterium (²H) has a different nuclear spin than protium (¹H) and is effectively "silent" in a standard ¹H-NMR experiment. This makes ¹H-NMR an excellent, direct method for verifying the location of isotopic labels.[7]

-

-

Mass Spectrometry (MS): MS provides a precise measurement of the molecule's mass.[8]

-

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) to several decimal places. The experimentally determined mass must match the theoretical mass calculated for the C₁₇D₈H₁₀FN₃O₃·HCl formula, providing definitive confirmation of the elemental composition.[9]

-

Interpretation: A result of "Conforms to structure" indicates that the NMR and MS data are consistent with the known structure of Ciprofloxacin-d8, Hydrochloride.

-

Purity Profile: A Multi-Faceted Assessment

Purity is not a single measurement but a composite picture derived from several orthogonal techniques.

-

Chemical Purity by HPLC/UPLC:

-

Purpose: To quantify the percentage of the desired compound relative to any organic impurities (e.g., synthesis by-products, degradation products).[10][11]

-

Methodology: High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their chemical properties as they pass through a column.[12] A detector (typically UV) measures the signal of each eluting compound. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Field Insight: A purity value of ≥98% is a common specification for high-quality analytical standards. This ensures that the contribution of impurities to the overall mass of the material is minimal, which is critical for accurate weighing and solution preparation.[13]

-

-

Isotopic Purity (Enrichment) by Mass Spectrometry:

-

Purpose: To determine the percentage of molecules that are fully deuterated (d8) versus those that are partially (d1-d7) or not at all (d0) deuterated.[14][15]

-

Methodology: MS can separate ions based on their mass. Since each deuterium atom adds ~1.006 Da to the mass, the mass spectrometer can resolve the d8 isotopologue from the d7, d6, etc., species. The relative intensity of these peaks is used to calculate the isotopic enrichment.

-

Why It's Critical: High isotopic purity (>99% d8) is essential for an internal standard. Significant amounts of lower-deuterated species, especially the d0 (unlabeled Ciprofloxacin), can create analytical interference, compromising the accuracy of the quantification of the actual analyte.[3]

-

-

Residual Solvents by Gas Chromatography (GC):

-

Purpose: To identify and quantify any organic solvents remaining from the synthesis and purification process.[16]

-

Methodology: Headspace Gas Chromatography (HS-GC) is used to analyze volatile organic compounds. The sample is heated, and the vapor (headspace) is injected into the GC.

-

Trustworthiness: Results are compared against limits set by authoritative guidelines like the International Council for Harmonisation (ICH) Q3C.[17][18][19] This ensures that residual solvent levels are low enough to be considered safe and to not interfere with the final application.

-

-

Water Content by Karl Fischer Titration:

-

Purpose: To precisely measure the amount of water in the material.

-

Causality: The hydrochloride salt form of Ciprofloxacin-d8 is often hygroscopic (readily absorbs water from the atmosphere). The water content is used to calculate the "assay" or "potency" of the material on an anhydrous (water-free) basis, which is essential for preparing accurate stock solutions.

-

Section 3: Field Application—Using Ciprofloxacin-d8, HCl as an Internal Standard

The primary application of Ciprofloxacin-d8, HCl is as an internal standard (IS) in quantitative bioanalysis.[1][20] A SIL IS is the industry gold standard because it has nearly identical physicochemical properties to the analyte.[4][21][22] This means it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer, perfectly compensating for experimental variability.[23]

Experimental Workflow: Quantifying Ciprofloxacin in Plasma

The following is a representative step-by-step protocol.

-

Stock Solution Preparation:

-

Accurately weigh a known amount of Ciprofloxacin-d8, HCl.

-

Correct for purity and water content as reported on the CoA to calculate the exact concentration of the active moiety.

-

Dissolve in a suitable solvent (e.g., methanol/water) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

-

Working Solution Preparation:

-

Serially dilute the stock solution to create a "spiking" working solution at a concentration relevant to the assay (e.g., 1 µg/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample (or calibrator/QC), add a fixed volume (e.g., 10 µL) of the Ciprofloxacin-d8, HCl working solution.

-

Add 150 µL of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean vial or plate for analysis.

-

Expertise: The IS is added before any extraction steps. This is the core principle of its function; any analyte lost during protein precipitation will be matched by a proportional loss of the IS, keeping their ratio constant.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

The LC system separates Ciprofloxacin and Ciprofloxacin-d8 from other matrix components. They will co-elute (exit the column at nearly the same time).

-

The mass spectrometer is set to monitor specific mass transitions for both the analyte and the IS (e.g., m/z 332.1 → 230.8 for Ciprofloxacin and m/z 340.1 → 296.1 for Ciprofloxacin-d8).[1]

-

-

Data Processing:

-

The instrument software integrates the peak area for both the analyte and the IS.

-

A calibration curve is generated by plotting the ratio of (Analyte Area / IS Area) against the known concentrations of the calibrators.

-

The concentration of Ciprofloxacin in the unknown samples is calculated from this ratio-based calibration curve.[24]

-

This workflow is visualized in the following diagram:

Caption: Bioanalytical workflow using a SIL-IS.

Section 4: Data Synthesis—A Model Certificate of Analysis

The table below summarizes the information from a typical, high-quality CoA for Ciprofloxacin-d8, Hydrochloride, providing a clear, at-a-glance summary of product quality.

| Test Parameter | Methodology | Specification | Hypothetical Result | Interpretation |

| Identity | ¹H-NMR, Mass Spec | Conforms to Structure | Conforms | The compound is structurally correct. |

| Chemical Purity | HPLC (278 nm) | ≥ 98.0% | 99.6% | High purity with minimal organic impurities. |

| Isotopic Purity | Mass Spectrometry | ≥ 99% d8 | 99.8% d8 | Excellent isotopic enrichment; low risk of crosstalk. |

| Water Content | Karl Fischer Titration | Report Value | 4.5% | Must be used to correct for assay calculation. |

| Residual Solvents | GC-HS | Meets ICH Q3C Limits | Conforms | Safe for use; no risk of solvent interference. |

| Assay (Anhydrous) | Calculation | Report Value | 99.1% | The purity of the active moiety after accounting for water. |

Conclusion

The Certificate of Analysis for a stable isotope-labeled standard like Ciprofloxacin-d8, Hydrochloride is far more than a simple quality checklist. It is a detailed scientific dossier that provides the end-user with the confidence and the necessary data to perform high-level quantitative analysis. By understanding the purpose and causality behind each test—from the structural confirmation by NMR to the multi-faceted purity assessment by HPLC, MS, and GC—researchers can ensure the integrity of their stock solutions and the validity of their experimental data. Scrutinizing and correctly applying the information within the CoA is a foundational step in producing the robust, reliable, and reproducible results demanded in modern drug development.

References

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available at: [Link][25]

-

Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link][10]

-

ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). Available at: [Link][17][19]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available at: [Link]

-

Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available at: [Link][16]

-

Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). Available at: [Link][18]

-

Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. Drawell. Available at: [Link][11]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link][6]

-

Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available at: [Link][13]

-

The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available at: [Link][12]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link][8]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link][14]

-

LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. Analytical Methods (RSC Publishing). Available at: [Link][1]

-

LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidney. ResearchGate. Available at: [Link][20]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link][15]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link][4]

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PubMed Central. Available at: [Link][7]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link][9]

-

Calibration plots for ciprofloxacin obtained with different candidate internal standards. ResearchGate. Available at: [Link][24]

-

Deuterated Internal Standard: Significance and symbolism. Wisdomlib. Available at: [Link][22]

-

Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube. Available at: [Link][23]

-

Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. AIT Bioscience. Available at: [Link][2]

Sources

- 1. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. eurofins.com [eurofins.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moravek.com [moravek.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. njlabs.com [njlabs.com]

- 14. almacgroup.com [almacgroup.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]

- 17. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q3C(R9) Impurities: Guideline for residual solvents - ECA Academy [gmp-compliance.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic purity and enrichment of Ciprofloxacin-d8, Hydrochloride

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Ciprofloxacin-d8, Hydrochloride

Foreword: The Analytical Imperative of Isotopic Labeling

In the landscape of modern pharmaceutical development and clinical research, stable isotope-labeled compounds are indispensable tools. Ciprofloxacin-d8, Hydrochloride, the deuterated analogue of the broad-spectrum antibiotic Ciprofloxacin, serves as a quintessential example. Its primary utility lies not in its therapeutic action but in its function as an internal standard for quantitative bioanalysis and as a tracer in pharmacokinetic and metabolic studies.[1][2][3][4] The substitution of eight hydrogen atoms with deuterium on the piperazine moiety provides a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled drug in complex biological matrices.[4]

However, the efficacy of Ciprofloxacin-d8 as an analytical tool is fundamentally dependent on its quality, specifically its isotopic purity and isotopic enrichment . These are not interchangeable terms. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, whereas isotopic purity (or species abundance) is the percentage of molecules that contain the desired number of deuterium atoms.[5] A failure to rigorously characterize these attributes can lead to significant errors in quantification, jeopardizing the integrity of clinical and research data.

This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to understand and evaluate the isotopic purity and enrichment of Ciprofloxacin-d8, Hydrochloride. We will delve into the causality behind analytical choices, present self-validating experimental protocols, and ground our discussion in authoritative standards, ensuring a robust and reliable analytical outcome.

The Genesis of Isotopic Variants: Synthesis and Its Implications

The synthesis of Ciprofloxacin-d8 is a multi-step process that, while precise, is not perfect.[6][7] It is practically impossible to achieve 100% isotopic purity, leading to a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d7, d6, d5 species).[5]

Several factors during synthesis contribute to this isotopic distribution:

-

Incomplete Deuteration: The efficiency of the deuteration reactions may not be absolute, leaving some positions with hydrogen instead of deuterium.

-

Isotopic Scrambling: Under certain reaction conditions, deuterium atoms can migrate to unintended positions or exchange back with hydrogen from solvents or reagents (H/D scrambling).[5]

-

Kinetic Isotope Effects: Reactions can exhibit different rates for deuterated versus non-deuterated molecules, potentially skewing the final isotopologue ratio.[5]

These synthetic realities underscore the necessity for meticulous analytical characterization. The presence of significant amounts of incompletely deuterated species can interfere with the quantification of the unlabeled analyte, especially at low concentrations.[8]

Core Analytical Strategy: A Dual-Pronged Approach with MS and NMR

A robust assessment of Ciprofloxacin-d8 quality relies on an orthogonal analytical approach, primarily leveraging Mass Spectrometry (MS) for isotopic enrichment and Nuclear Magnetic Resonance (NMR) spectroscopy for positional integrity and purity confirmation.[9] This dual validation ensures a comprehensive characterization that a single technique cannot provide alone.

Mass Spectrometry: The Quantitative Powerhouse

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic enrichment.[1][9] Its ability to separate and measure ions based on their mass-to-charge ratio (m/z) allows for the direct visualization and quantification of the isotopologue distribution.

The fundamental principle is to measure the relative intensities of the ion corresponding to the fully deuterated Ciprofloxacin-d8 and its less-deuterated isotopologues (d0 through d7). High-resolution instruments like Orbitrap or Time-of-Flight (TOF) analyzers are preferred because they can precisely resolve the small mass differences between these species and distinguish them from other potential isobaric interferences.[10]

A critical aspect of this analysis is correcting for the natural abundance of isotopes, particularly ¹³C. The native Ciprofloxacin molecule has a natural isotopic distribution (M+1, M+2 peaks) due to the presence of ¹³C. This pattern must be mathematically deconvoluted from the measured spectrum of the deuterated compound to accurately calculate the true contribution from deuterium labeling.[11][12]

-

Preparation of Standards:

-

Prepare a stock solution of Ciprofloxacin-d8, Hydrochloride in a suitable solvent (e.g., Methanol/Water).

-

Prepare a corresponding stock solution of a non-labeled Ciprofloxacin Hydrochloride reference standard (e.g., USP Ciprofloxacin Hydrochloride RS).[13][14] This is crucial for determining the natural isotopic pattern of the molecule.

-

-

Chromatographic Separation:

-

Employ a reversed-phase HPLC method, typically with a C18 column, to separate Ciprofloxacin from any potential impurities. A gradient elution with mobile phases like 0.1% formic acid in water and acetonitrile is common.

-

The goal is to achieve a sharp, symmetrical peak for Ciprofloxacin to ensure accurate mass spectral analysis. The USP monograph for Ciprofloxacin provides a suitable starting point for chromatographic conditions.[13][15]

-

-

Mass Spectrometer Settings (Full Scan Mode):

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Resolution: Set the instrument to a high resolution (e.g., >60,000) to ensure baseline separation of isotopologue peaks.[10]

-

Scan Range: Define a narrow scan range around the expected m/z values for Ciprofloxacin (unlabeled) and Ciprofloxacin-d8.

-

Ciprofloxacin (C₁₇H₁₈FN₃O₃): ~332.14 m/z [M+H]⁺

-

Ciprofloxacin-d8 (C₁₇H₁₀D₈FN₃O₃): ~340.19 m/z [M+H]⁺

-

-

Calibration: Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.[10]

-

-

Data Acquisition & Analysis:

-

Inject the non-labeled Ciprofloxacin standard to obtain its mass spectrum. This provides the reference for the natural ¹³C isotopic distribution.

-

Inject the Ciprofloxacin-d8 sample.

-

Extract the mass spectrum across the chromatographic peak.

-

Integrate the peak areas for each isotopologue (m/z for d0, d1, d2...d8).[1]

-

Correct the observed intensities in the Ciprofloxacin-d8 spectrum for the contribution of natural ¹³C isotopes.[11]

-

Calculate the isotopic enrichment using the corrected peak areas.

-

| Isotopologue | Mass-to-Charge (m/z) [M+H]⁺ (Theoretical) | Measured Relative Abundance (%) |

| d0 (Unlabeled) | 332.14 | < 0.1% |

| d1 - d6 | 333.15 - 338.18 | Typically < 0.5% combined |

| d7 | 339.18 | Typically 1-3% |

| d8 (Fully Labeled) | 340.19 | > 97% |

| Note: Values are representative and will vary by batch. |

The overall isotopic purity is calculated as the percentage of the desired d8 species relative to all other isotopologues. Commercial suppliers often specify a minimum isotopic enrichment of >98% deuterium.[1]

NMR Spectroscopy: Positional Verification and Purity

While MS excels at quantification, it does not typically reveal the location of the deuterium labels. NMR spectroscopy is the definitive technique for confirming that deuteration has occurred at the intended positions on the piperazine ring and for assessing both chemical and isotopic purity.[9]

-

¹H NMR (Proton NMR): In a high-quality Ciprofloxacin-d8 sample, the signals corresponding to the eight protons on the piperazine ring should be almost entirely absent. The presence of residual signals in these regions indicates incomplete deuteration. By integrating these residual signals against a non-deuterated portion of the molecule (e.g., the cyclopropyl protons), one can estimate the degree of deuteration.[16]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum showing signals only from the deuterated positions, offering unambiguous confirmation of the label's location.[17] It is particularly useful for highly enriched compounds where proton signals are too weak for accurate quantification.[17]

-

Sample Preparation:

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Ensure proper shimming to obtain high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Pay close attention to the spectral regions corresponding to the piperazine protons. In non-deuterated Ciprofloxacin, these appear as multiplets in the ~2.5-3.5 ppm range.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the very small residual proton signals.

-

-

Data Analysis:

-

Integrate the area of a stable, non-deuterated signal (e.g., a proton on the quinolone core) to serve as an internal reference.

-

Integrate the areas of any residual proton signals in the piperazine region.

-

Calculate the isotopic purity by comparing the integration of the residual piperazine signals to the internal reference signal, accounting for the number of protons each signal represents.

-

Validating the System: Diagrams and Workflows

Visualizing the analytical process and the relationship between different quality attributes is essential for a holistic understanding.

Diagram 1: Overall Analytical Workflow

This diagram illustrates the structured approach to characterizing Ciprofloxacin-d8, combining both MS and NMR techniques for a comprehensive quality assessment.

Caption: Workflow for the comprehensive characterization of Ciprofloxacin-d8.

Diagram 2: Hierarchy of Purity

This diagram clarifies the relationship between chemical purity, isotopic purity, and the different types of impurities that must be controlled.

Caption: Conceptual relationship between chemical and isotopic purity.

Conclusion: Ensuring Data Integrity through Rigorous QC

The reliability of Ciprofloxacin-d8, Hydrochloride as an internal standard is not a given; it is the result of rigorous quality control. A superficial analysis that only confirms molecular weight is insufficient and poses a significant risk to data integrity. By adopting a multi-technique approach that combines the quantitative strength of high-resolution mass spectrometry with the structural and positional verification of NMR, researchers can establish a comprehensive and trustworthy profile of their analytical standard. This self-validating system, grounded in authoritative methods and a clear understanding of synthetic causality, is the cornerstone of producing accurate, reproducible, and defensible scientific results.

References

-

Title: USP Monographs: Ciprofloxacin Hydrochloride Source: USP29-NF24 URL: [Link]

-

Title: USP Monographs: Ciprofloxacin Tablets Source: USP29-NF24 URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

-

Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed URL: [Link]

-

Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments Source: PubMed URL: [Link]

-

Title: Ciprofloxacin Tablets USP Monograph Source: Scribd URL: [Link]

-

Title: Deuterated Solvents: Essential Reagents for Accurate NMR Analysis Source: UCHEM URL: [Link]

-

Title: Ciprofloxacin Hydrochloride - USP-NF ABSTRACT Source: USP-NF URL: [Link]

-

Title: Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Source: National Genomics Data Center (CNCB-NGDC) URL: [Link]

-

Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF Source: ResearchGate URL: [Link]

-

Title: Ciprofloxacin Hydrochloride USP 2025 Source: Trungtamthuoc.com URL: [Link]

-

Title: Selection Guide on Deuterated Solvents for NMR Source: Labinsights URL: [Link]

-

Title: (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments Source: ResearchGate URL: [Link]

-

Title: Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs Source: Yao Xue Xue Bao URL: [Link]

-

Title: Chemistry, manufacturing, and control considerations and challenges for deuterated active pharmaceutical ingredients Source: American Chemical Society - ACS Fall 2025 URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry Source: SciSpace URL: [Link]

-

Title: Analytical standards & isotopically labeled substances Source: Szabo-Scandic URL: [Link]

-

Title: Quality Control Essentials for Deuterated Drug APIs Source: Isotope Science / Alfa Chemistry URL: [Link]

-

Title: Ciprofloxacin – Application in Therapy and Current Clinical Research Source: Clinicaltrials.eu URL: [Link]

-

Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC - NIH URL: [Link]

-

Title: Ciprofloxacin-D8 hydrochloride - Deuterated Reference Standard Source: First-Standard.com URL: [Link]

-

Title: Ciprofloxacin Synthesis Source: Virginia Commonwealth University Innovation Gateway URL: [Link]

-

Title: Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery Source: MDPI URL: [Link]

-

Title: High-Performance Data Processing Workflow Incorporating Effect-Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening Source: ACS Publications URL: [Link]

- Title: Process for preparing purified ciprofloxacin Source: Google Patents URL

-

Title: High-Performance Data Processing Workflow Incorporating Effect-Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening Source: NIH URL: [Link]

-

Title: Synthesis and Applications of CIPROFLOXACIN Source: YouTube URL: [Link]

-

Title: Characterization of dissolved organic matter in wastewater using liquid chromatography-high resolution mass spectrometry Source: Umeå University URL: [Link]

-

Title: Ciprofloxacin: A Two Step Process Source: Der Pharma Chemica URL: [Link]

-

Title: Occurrence, distribution, and ecotoxicological risk assessment of selected pharmaceutical compounds in water from Lake Victoria Source: Diva-Portal.org URL: [Link]

-

Title: (Mass Spectrometric) Non Target Screening– Techniques and Strategies Source: MDPI URL: [Link]

Sources

- 1. Buy Ciprofloxacin-d8 (hydrochloride monohydrate) [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. isotope.com [isotope.com]

- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. Ciprofloxacin Hydrochloride [doi.usp.org]

- 15. scribd.com [scribd.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. myuchem.com [myuchem.com]

- 19. labinsights.nl [labinsights.nl]

An In-depth Technical Guide to the Solubility of Ciprofloxacin-d8, Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ciprofloxacin-d8, Hydrochloride, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of Ciprofloxacin-d8, Hydrochloride, the theoretical underpinnings of solubility, and detailed protocols for its experimental determination. Due to the limited availability of quantitative solubility data for the deuterated form, this guide synthesizes qualitative information with quantitative data for the non-deuterated Ciprofloxacin Hydrochloride, offering a thorough understanding for practical laboratory applications.

Introduction to Ciprofloxacin-d8, Hydrochloride

Ciprofloxacin is a widely used fluoroquinolone antibiotic effective against a broad range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. Ciprofloxacin-d8, Hydrochloride is a stable isotope-labeled version of Ciprofloxacin Hydrochloride, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of ciprofloxacin in biological matrices. Understanding its solubility is paramount for the design and execution of these studies, as well as for its use in other research applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Ciprofloxacin-d8, Hydrochloride is essential for any solubility study. Key properties are summarized in the table below. The properties of the non-deuterated form, Ciprofloxacin Hydrochloride, are also provided for comparative purposes.

| Property | Ciprofloxacin-d8, Hydrochloride | Ciprofloxacin Hydrochloride |

| CAS Number | 1216659-54-9 | 93107-08-5 |

| Molecular Formula | C₁₇D₈H₁₀FN₃O₃ · HCl | C₁₇H₁₈FN₃O₃ · HCl |

| Molecular Weight | ~375.85 g/mol (anhydrous basis)[1] | ~367.81 g/mol |

| Appearance | Faintly yellowish to light yellow crystalline powder | Faint to light yellow crystalline powder[2] |

| pKa | Expected to be similar to Ciprofloxacin (6.09 and 8.62) | 6.09 (carboxylic acid), 8.62 (piperazinyl nitrogen) |

The Science of Solubility: A Theoretical Framework

Solubility is a critical physicochemical parameter that dictates the bioavailability, formulation, and in vitro performance of a drug candidate. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent.

Thermodynamic vs. Kinetic Solubility

In the context of drug discovery and development, it is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a compound in a saturated solution when excess solid is present and the system has reached equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Kinetic Solubility: This is a measure of the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in a co-solvent (typically DMSO) and then adding an aqueous buffer. Kinetic solubility is often higher than thermodynamic solubility due to the formation of a supersaturated solution. It is a high-throughput method commonly used in early drug discovery for rapid screening.

Factors Influencing Solubility

Several factors can significantly impact the solubility of Ciprofloxacin-d8, Hydrochloride:

-

pH: As a molecule with both acidic (carboxylic acid) and basic (piperazinyl nitrogen) functional groups, the solubility of ciprofloxacin is highly pH-dependent. It exhibits a U-shaped pH-solubility profile, with higher solubility in acidic and basic conditions and minimum solubility near its isoelectric point.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept. The polarity of the solvent relative to the solute plays a significant role in determining solubility.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility.

-

Presence of Salts: The ionic strength of the solvent can affect solubility through the "salting-in" or "salting-out" effect.

Solubility Profile of Ciprofloxacin-d8, Hydrochloride

| Solvent | Ciprofloxacin-d8, Hydrochloride (Qualitative) | Ciprofloxacin Hydrochloride (Quantitative) |

| Water | Slightly Soluble[3] | Freely soluble (35 mg/mL)[4]; approx. 36 mg/mL @ 25 °C[2]; ≥33.87 mg/mL[5]; 30,000 mg/L at 20 °C[2] |

| Methanol | Slightly Soluble[3] | <1 mg/mL (for free base)[6]; 100 µg/mL (in solution)[7] |

| Ethanol | Data not available | Practically insoluble[2]; Insoluble[5]; 1.6 mg/mL[8]; 7.86 mg/mL at 293.15 K[9] |

| DMSO | Soluble | ≥9.34 mg/mL (with ultrasonic)[5]; 5 mg/mL (with ultrasonic and warming)[10] |

| DMF | Data not available | Data not available |

Disclaimer: The quantitative data for Ciprofloxacin Hydrochloride is provided as a close approximation for Ciprofloxacin-d8, Hydrochloride. Due to the isotopic substitution, minor differences in solubility may exist.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility is a critical experimental undertaking. This section provides detailed, step-by-step protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring thermodynamic solubility.

Sources

- 1. シプロフロキサシン-d8 塩酸塩 水和物 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. toku-e.com [toku-e.com]

- 5. apexbt.com [apexbt.com]

- 6. 环丙沙星 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Ciprofloxacin Hydrochloride Monohydrate - LKT Labs [lktlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Senior Application Scientist's Guide to Understanding the Mass Shift in Ciprofloxacin-d8 for Mass Spectrometry

Authored for Researchers, Scientists, and Drug Development Professionals

The Foundational Principle: Isotope Dilution Mass Spectrometry

In the landscape of quantitative bioanalysis, achieving precision and accuracy is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive tool for this purpose, largely due to its high sensitivity and selectivity.[1] At the core of the most robust LC-MS/MS methods is the principle of isotope dilution, a technique that relies on the use of a stable isotope-labeled (SIL) internal standard.[][3]

A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier, stable isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C).[4] Ciprofloxacin-d8, the deuterated analog of the antibiotic Ciprofloxacin, is a prime example of such a standard.[5] The fundamental premise of using a SIL internal standard is that it is chemically identical to the analyte, meaning it co-elutes chromatographically and exhibits the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source.[6][7] However, due to its increased mass, it is easily distinguished from the native analyte by the mass spectrometer.[7] By adding a known concentration of Ciprofloxacin-d8 to every sample, a ratio of the analyte to the internal standard can be calculated, effectively normalizing for variations during sample preparation and analysis, thus ensuring highly reliable and reproducible quantification.[1]

The Analyte and its Labeled Analog: Ciprofloxacin and Ciprofloxacin-d8

To understand the mass shift, we must first examine the molecules themselves.

-

Ciprofloxacin: A second-generation fluoroquinolone antibiotic, its structure consists of a quinolone core with a cyclopropyl group, a fluorine atom, a carboxylic acid, and a piperazine ring.[8][9] Its monoisotopic mass is approximately 331.34 g/mol .[10]

-

Ciprofloxacin-d8: This is the deuterated internal standard where eight hydrogen atoms on the piperazine ring have been replaced by deuterium atoms.[11][12] This specific placement is crucial as these C-H bonds are not readily exchangeable, ensuring the isotopic label remains stable throughout the analytical process.[13]

The molecular structures are detailed below:

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structure |

| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.34 | |

| Ciprofloxacin-d8 | C₁₇H₁₀D₈FN₃O₃ | 339.39 | (Structure is identical to Ciprofloxacin, with 8 Deuterium atoms on the piperazine ring) |

Data sourced from PubChem and NIST Chemistry WebBook.[10][14]

The Core Concept: Mass Shift of the Precursor Ion

The "mass shift" is the difference in mass between the unlabeled analyte and its stable isotope-labeled internal standard. For Ciprofloxacin-d8, eight hydrogen atoms (mass ≈ 1.008 Da) are replaced by eight deuterium atoms (mass ≈ 2.014 Da).

The theoretical mass shift for the precursor ion (the intact molecule) is therefore approximately +8 Da .

In positive ion electrospray ionization (ESI), both molecules are typically observed as protonated precursor ions, [M+H]⁺.

-

Ciprofloxacin: [M+H]⁺ = 331.34 + 1.008 = 332.35 Da

-

Ciprofloxacin-d8: [M+H]⁺ = 339.39 + 1.008 = 340.39 Da

This results in a clear 8 Dalton shift in the full scan (MS1) spectrum, allowing for unambiguous differentiation between the analyte and the internal standard. In practice, the most common multiple reaction monitoring (MRM) transition for the Ciprofloxacin precursor ion is m/z 332.1 or 332.2.[15][16] Consequently, the precursor ion for Ciprofloxacin-d8 is monitored at m/z 340.1.[15]

Decoding the Fragmentation: Mass Shift in Product Ions (MS/MS)

The true power of tandem mass spectrometry lies in its ability to isolate the precursor ion, fragment it, and monitor specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional level of selectivity.[15] Understanding how Ciprofloxacin and Ciprofloxacin-d8 fragment is key to developing a robust analytical method.

The fragmentation of Ciprofloxacin primarily occurs around the quinolone core and the piperazine ring.[17] The key is to track which fragments retain the deuterated piperazine ring.

Caption: Fragmentation pathways for Ciprofloxacin and Ciprofloxacin-d8.

Analysis of Key Fragments:

-

The m/z 231 Fragment: This fragment results from the loss of the entire piperazine ring.[18] Since Ciprofloxacin-d8 loses the deuterated piperazine ring, this fragment appears at the same mass (m/z 231) for both the analyte and the internal standard. This makes it a poor choice for a quantitative transition for the internal standard but can be an excellent confirmatory ion.

-

The m/z 288/296 Transition: A common fragmentation pathway involves the loss of carbon dioxide (CO₂, ~44 Da) from the carboxylic acid group. This fragment retains the piperazine ring.

-

For Ciprofloxacin: 332 -> 288.

-

For Ciprofloxacin-d8: 340 -> 296. This transition shows the full +8 Da mass shift and is an excellent candidate for quantification.

-

-

Other Fragments: The loss of water (m/z 314 for Ciprofloxacin) and subsequent fragmentations (m/z 245) also occur.[17] The corresponding deuterated fragments will also show a mass shift if they retain the piperazine ring. For instance, the transition from m/z 340.1 to m/z 296.1 is a commonly used MRM for Ciprofloxacin-d8.[15]

Summary of MRM Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Mass Shift (Da) | Common Use |

| Ciprofloxacin | 332.2 | 288.1 | N/A | Quantifier |

| Ciprofloxacin | 332.2 | 231.1 | N/A | Quantifier/Qualifier[18][19] |

| Ciprofloxacin | 332.2 | 314.2 | N/A | Qualifier[16] |

| Ciprofloxacin-d8 | 340.2 | 296.1 | +8 | Quantifier[15] |

| Ciprofloxacin-d8 | 340.2 | 253.1 | +8 | Qualifier |

| Ciprofloxacin-d8 | 340.2 | 231.1 | 0 | Not suitable for IS quantification |

Experimental Protocol: A Self-Validating Workflow

A robust bioanalytical method must be validated to ensure it meets the stringent requirements for accuracy, precision, and reliability as outlined by regulatory bodies like the FDA.[20][21][22]

Caption: High-level workflow for bioanalysis using isotope dilution.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Ciprofloxacin (e.g., 1 mg/mL in methanol).

-

Prepare a separate stock solution of Ciprofloxacin-d8 (e.g., 1 mg/mL in methanol).[1]

-

Create a series of calibration standards by spiking drug-free plasma with the Ciprofloxacin stock solution.

-

Prepare a working internal standard solution (e.g., 100 ng/mL Ciprofloxacin-d8 in acetonitrile).[1]

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of the Ciprofloxacin-d8 working solution in acetonitrile.[15][23]

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated protein.[16]

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

| Parameter | Typical Setting | Rationale |

| LC Column | C18, e.g., 50 x 2.1 mm, 3.5 µm | Provides good reversed-phase retention for Ciprofloxacin.[15][18] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI.[16] |

| Mobile Phase B | Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 0.5 mL/min | Standard flow rate for analytical columns.[18] |

| Gradient | Start at low %B, ramp up to elute Ciprofloxacin, then re-equilibrate. | Ensures separation from matrix components. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Ciprofloxacin contains basic nitrogens that readily protonate. |

| MRM Transitions | See Table in Section 4 | Specific precursor-product pairs for analyte and IS. |

| Collision Energy | Optimized for each transition | Tuned to maximize the signal of the specific product ion. |

Conclusion: The Power of the Mass Shift

The +8 Dalton mass shift between Ciprofloxacin and Ciprofloxacin-d8 is the cornerstone of its function as an ideal internal standard for isotope dilution mass spectrometry. This shift allows the mass spectrometer to treat the two molecules as distinct entities, while their identical chemical nature ensures they behave uniformly throughout the analytical workflow. By tracking the mass shift from the precursor ion to the product ions that retain the deuterated piperazine ring, scientists can develop highly selective, accurate, and precise LC-MS/MS methods. This approach corrects for inevitable sample loss and matrix-induced signal variations, providing a self-validating system that delivers the highest quality quantitative data for research, clinical, and drug development applications.

References

- LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. Analytical Methods (RSC Publishing).

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Determination of Ciprofloxacin in Human Plasma by LC/MS/MS.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?.

-

Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. Available at: [Link]

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

-

Choudhury, H., et al. (2014). Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. Drug Research. Available at: [Link]

-

An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin. National Institutes of Health (PMC). Available at: [Link]

-

USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-